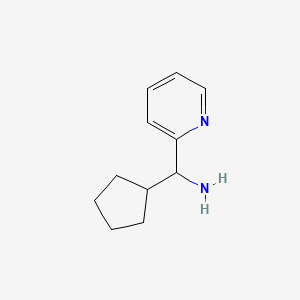

Cyclopentyl(pyridin-2-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl(pyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11(9-5-1-2-6-9)10-7-3-4-8-13-10/h3-4,7-9,11H,1-2,5-6,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSXRUYHYMYXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving Cyclopentyl Pyridin 2 Yl Methanamine

Established Synthetic Pathways for Cyclopentyl(pyridin-2-yl)methanamine and its Analogs

The construction of the this compound framework can be achieved through several reliable synthetic methodologies. These routes primarily involve the formation of the crucial carbon-nitrogen bond of the methanamine moiety.

Direct Synthesis Approaches from Key Precursors

The direct synthesis of this compound can be envisioned through the coupling of key precursors that already contain the cyclopentyl and pyridin-2-yl fragments. A primary method in this category is the reaction of a pre-formed organometallic reagent with an electrophilic aminomethyl pyridine (B92270) derivative or, more commonly, the reductive amination of a suitable ketone, which represents one of the most straightforward and widely used methods for amine synthesis.

Reductive Amination Strategies in Formation of the Methanamine Moiety

Reductive amination is a cornerstone of amine synthesis, providing a direct route to the target compound from a carbonyl precursor. organic-chemistry.orgnih.gov This process typically involves two main approaches for producing the primary amine:

Reaction of a Ketone with an Amine Source: The reaction of cyclopentyl(pyridin-2-yl)ketone with an amine source, such as ammonia (B1221849), forms an intermediate imine. This imine is then reduced in situ to yield the final primary amine.

Reaction of an Aldehyde with an Amine: Alternatively, the reaction can proceed via 2-pyridinecarboxaldehyde (B72084) and cyclopentylamine (B150401), followed by the reduction of the resulting Schiff base.

A variety of reducing agents can be employed for this transformation. Common choices include simple or complex boron hydrides like sodium borohydride (B1222165), sodium cyanoborohydride, or sodium triacetoxyborohydride. google.com Modern biocatalytic methods using imine reductase (IRED) enzymes also offer a highly selective and sustainable alternative for asymmetric reductive amination. nih.gov

Below is an interactive table summarizing the key components in a typical reductive amination synthesis.

| Precursor 1 | Precursor 2 | Reducing Agent Examples | Product |

| Cyclopentyl(pyridin-2-yl)ketone | Ammonia | Sodium Borohydride, Sodium Cyanoborohydride, H₂/Catalyst | This compound |

| 2-Pyridinecarboxaldehyde | Cyclopentylamine | Sodium Triacetoxyborohydride, Lithium Aluminium Hydride | N-Cyclopentyl-1-(pyridin-2-yl)methanamine |

Hydrogenation-Based Syntheses of Pyridyl-containing Amines

Catalytic hydrogenation is a powerful and versatile method for synthesizing pyridyl-containing amines from various functionalized precursors, such as nitriles or imines. rsc.orgrsc.org The selective reduction of a nitrile group attached to a pyridine ring is a common strategy. For instance, the hydrogenation of 2-pyridinecarbonitrile can be fine-tuned to produce the corresponding pyridylmethylamine. rsc.org

The choice of catalyst and reaction conditions is critical for achieving high chemoselectivity, preventing the over-reduction of the pyridine ring to a piperidine (B6355638) ring. rsc.orgacs.org

Catalysts: Palladium on carbon (Pd/C) is a frequently used heterogeneous catalyst. rsc.org Other catalysts include those based on rhodium, platinum, nickel, and cobalt. rsc.orgresearchgate.net

Reaction Conditions: The reactions are typically carried out under mild conditions of temperature (30–50 °C) and hydrogen pressure (e.g., 6 bar). rsc.org

Role of Additives: The addition of an acid, such as sulfuric acid (H₂SO₄), can significantly influence the reaction's selectivity. The acid forms a salt with the resulting amine, which can inhibit side reactions and, depending on its concentration, can be used to favor the formation of either the pyridylmethylamine or the fully saturated piperidylmethylamine. rsc.org

The table below details catalyst systems used in the hydrogenation of pyridine derivatives.

| Catalyst System | Substrate Example | Key Feature |

| 10% Pd/C with H₂SO₄ | 4-Pyridinecarbonitrile | Selectivity can be tuned to favor either the pyridyl or piperidyl amine. rsc.org |

| Rh₂O₃ | Functionalized Pyridines | Effective for reducing various unprotected pyridines under mild conditions. rsc.org |

| Ru(II) Complexes | Organic Nitriles | Can efficiently hydrogenate nitriles to primary or secondary amines. researchgate.net |

Multi-Step Synthesis from Azide (B81097) Intermediates

An alternative, multi-step approach to this compound involves the use of an azide intermediate. This synthetic route offers a reliable way to introduce the amine group and is particularly useful when direct amination methods are not feasible. The general sequence consists of two key steps:

Nucleophilic Substitution to Form an Azide: This step involves converting a suitable precursor, such as cyclopentyl(pyridin-2-yl)methanol, into a derivative with a good leaving group (e.g., a halide or a sulfonate ester like tosylate or mesylate). This intermediate is then treated with an azide source, typically sodium azide (NaN₃), in a nucleophilic substitution reaction to form the corresponding organic azide.

Reduction of the Azide: The resulting azide is then reduced to the primary amine. This reduction can be accomplished using several methods, including catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) or triphenylphosphine (B44618) followed by hydrolysis (the Staudinger reaction). researchgate.netrsc.org

This pathway provides a robust method for amine synthesis, as organic azides are generally stable intermediates that can be purified before the final reduction step. rsc.orgmdpi.com

Stereoselective and Asymmetric Synthesis of Chiral this compound Derivatives

The carbon atom connecting the cyclopentyl and pyridin-2-yl groups in this compound is a stereocenter. Therefore, the synthesis of enantiomerically pure forms of this compound requires stereoselective or asymmetric methodologies.

Enantioselective Methodologies for α-Cycloalkylalkyl Substituted Methanamines

While specific studies on the asymmetric synthesis of this compound are not extensively documented, established enantioselective methods for structurally related α-substituted cycloalkyl amines can be applied. researchgate.net These strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One prominent approach is the asymmetric transfer hydrogenation of a prochiral ketone precursor, such as cyclopentyl(pyridin-2-yl)ketone. This reaction uses a chiral catalyst, often a ruthenium(II) complex with a chiral diamine ligand (e.g., TsDPEN-based Ru(II) catalysts), to deliver hydrogen stereoselectively, producing a chiral alcohol. researchgate.net This alcohol can then be converted to the chiral amine via a sequence involving azide formation with inversion of stereochemistry, followed by reduction. researchgate.net

Another powerful technique involves the use of chiral Brønsted acids , such as chiral phosphoric acids, to catalyze enantioselective reactions. For example, a chiral spirocyclic phosphoric acid can catalyze the Friedel-Crafts reaction between an indolizine (B1195054) and an imine to generate α-tetrasubstituted methanamines with high enantioselectivity (up to 98% ee). nih.gov Similar principles can be adapted for the synthesis of the target molecule.

The table below lists examples of catalyst types used in asymmetric synthesis applicable to these structures.

| Catalyst Type | Reaction Type | Application Example |

| Chiral Ru(II)-TsDPEN Complexes | Asymmetric Transfer Hydrogenation | Dynamic kinetic resolution of α-substituted ketones to form chiral alcohols. researchgate.net |

| Chiral Spirocyclic Phosphoric Acid (SPINOL-PA) | Enantioselective Friedel-Crafts Reaction | Synthesis of chiral α-tetrasubstituted (diaryl)methanamines. nih.gov |

| Chiral Pyridine–Aminophosphine Ligands with Ir | Asymmetric Hydrogenation | Hydrogenation of olefins and cyclic imines with high enantioselectivity. rsc.org |

Utilization of Chiral Auxiliaries and Catalytic Asymmetric Induction

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. For a chiral molecule like this compound, which possesses a stereocenter at the carbon connecting the cyclopentyl and pyridine rings, controlling the absolute configuration is critical. Asymmetric synthesis strategies, employing either chiral auxiliaries or catalytic methods, are instrumental in achieving this stereochemical control. wikipedia.org

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. A variety of auxiliaries have been developed, with Evans' oxazolidinones and pseudoephedrine being widely used for asymmetric alkylation reactions to produce enantiomerically enriched products. wikipedia.orgnih.gov For instance, amides derived from pseudoephenamine, a versatile chiral auxiliary, exhibit remarkable stereocontrol in alkylation reactions, providing access to enantiomerically enriched carboxylic acids and their derivatives with high diastereoselectivities (often ≥99:1). nih.gov Similarly, chiral auxiliaries derived from D-glucose have been successfully used in the enantioselective synthesis of cyclopentenones. nih.gov These established methodologies provide a framework for the asymmetric synthesis of precursors to chiral this compound.

Catalytic asymmetric induction represents a more atom-economical approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. The development of highly enantioselective catalytic methods for the synthesis of chiral pyridines is particularly relevant. nih.gov Copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand is one such method that affords chiral pyridines with excellent enantioselectivity. nih.gov Furthermore, asymmetric cyclopropanation reactions using chiral catalysts can produce pyrimidine-substituted cyclopropanes in high yield and enantiomeric excess, which can serve as precursors to more complex chiral structures. rsc.org

| Method | Key Feature | Typical Stereoselectivity | Reference |

| Chiral Auxiliaries | Temporary incorporation of a chiral group (e.g., pseudoephenamine) to direct alkylation. nih.gov | High diastereomeric ratios (e.g., 98:2 to ≥99:1). nih.gov | nih.gov |

| Catalytic Asymmetric Alkylation | Use of a chiral copper-diphosphine catalyst with Grignard reagents on alkenyl pyridines. nih.gov | Excellent enantiomeric excess (ee). nih.gov | nih.gov |

Derivatization and Functionalization Strategies for Structural Modification

Chemical Modifications at the Amine Nitrogen and Methylene (B1212753) Bridge

The primary amine of this compound is a key site for structural modification. As a potent nucleophile, it readily participates in a variety of reactions to form new carbon-nitrogen bonds. Standard organic transformations such as N-alkylation and N-acylation can be employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties. For example, reaction with acyl chlorides or carboxylic acids (under coupling conditions) yields the corresponding amides, while reaction with alkyl halides can produce secondary or tertiary amines. These modifications are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR).

The methylene bridge, being an sp³-hybridized carbon linker, is generally less reactive. However, its proximity to the activating pyridine ring could allow for functionalization under specific conditions, such as radical-based reactions, although such transformations are less common than modifications at the amine nitrogen.

Regioselective Substitutions on the Pyridine Ring

Altering the substitution pattern of the pyridine ring is a powerful strategy for fine-tuning the electronic and steric properties of this compound. Various methodologies have been developed for the regioselective functionalization of pyridine derivatives. researchgate.net For instance, triborane (B₃H₇) can mediate regioselective C-H functionalization reactions on pyridine rings under mild conditions. rsc.org This approach takes advantage of the formation of a stable borane-pyridine adduct, which alters the ring's reactivity profile. rsc.org

Catalytic methods also enable direct functionalization. Protocols for the palladium-catalyzed Heck coupling can introduce alkenyl groups, and methods developed by Knochel and others allow for the direct introduction of various functional groups onto the pyridine ring. nih.gov The specific position of substitution (regioselectivity) is influenced by the directing effects of the existing substituent and the reaction conditions employed. Such modifications can significantly impact the molecule's biological activity and receptor binding selectivity, as demonstrated in studies of other substituted pyridine compounds like epibatidine (B1211577) analogs. nih.gov

Structural Elaboration of the Cyclopentyl Moiety (e.g., Fluorination)

The cyclopentyl group provides a lipophilic scaffold that can be further modified to enhance molecular properties. The introduction of functional groups, such as fluorine, can have profound effects on a molecule's metabolic stability, binding affinity, and membrane permeability. mdpi.com Fluorinated nucleoside analogues, for example, have gained significant attention as therapeutic agents due to the unique properties imparted by the fluorine atom. mdpi.com

While specific examples of the direct fluorination of the cyclopentyl moiety in this compound are not extensively documented, general methods for the synthesis of polysubstituted cyclopentanes can be applied. researchgate.net These include ring-closing metathesis (RCM) and various cycloaddition reactions that allow for the construction of highly functionalized five-membered rings from simple precursors. researchgate.net These synthetic strategies could be adapted to produce analogues of this compound with substituents on the cyclopentyl ring, enabling a thorough exploration of the SAR associated with this part of the molecule.

Incorporation into Complex Molecular Architectures (e.g., Pyrido[2,3-d]pyrimidines, Pyrimidines, Pyrroles, Imidazoles)

The primary amine of this compound makes it an exceptionally valuable building block for the synthesis of more complex heterocyclic systems. Its ability to serve as a nitrogen nucleophile is central to its utility in constructing fused and non-fused ring systems that are prevalent in pharmacologically active compounds.

Pyrido[2,3-d]pyrimidines: This fused heterocyclic system is a "privileged scaffold" in drug discovery. nih.gov The synthesis of Palbociclib, an approved CDK4/6 inhibitor, prominently features an 8-cyclopentyl-pyrido[2,3-d]pyrimidin-7-one core. nih.gov The synthesis often involves the reaction of a cyclopentyl amine with a suitably functionalized pyrimidine (B1678525) precursor, followed by an intramolecular cyclization to form the fused pyridone ring. nih.gov This demonstrates the direct incorporation of the cyclopentylamino moiety into a complex and therapeutically relevant architecture. nih.govnih.govnih.gov

Pyrimidines: The pyrimidine ring is a fundamental component of nucleic acids and numerous drugs. mdpi.com this compound can be incorporated into pyrimidine synthesis through various condensation reactions. For example, the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative, is a classic method for pyrimidine synthesis that can be adapted to incorporate diverse amine functionalities. mdpi.com

Pyrroles: Pyrrole derivatives are another important class of heterocycles with diverse biological activities. researchgate.net The Paal-Knorr synthesis is a straightforward method for preparing N-substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org this compound can readily serve as the amine component in this reaction to yield N-[cyclopentyl(pyridin-2-yl)methyl]pyrroles. researchgate.netorganic-chemistry.org

Imidazoles: The imidazole (B134444) ring is present in many bioactive molecules. Numerous synthetic methods for imidazoles rely on a primary amine as a nitrogen source. organic-chemistry.orgrsc.org For example, multicomponent reactions involving an aldehyde, a 1,2-dicarbonyl compound, and an amine in the presence of an ammonia source are commonly used to construct polysubstituted imidazoles. nih.gov

| Heterocycle | Synthetic Method | Role of this compound | Reference |

| Pyrido[2,3-d]pyrimidine (B1209978) | Condensation with a functionalized pyrimidine followed by intramolecular cyclization. | Provides the N-8 cyclopentyl group. | nih.gov |

| Pyrimidine | Multicomponent reactions (e.g., Biginelli-type). | Can serve as a substituted amine component. | mdpi.com |

| Pyrrole | Paal-Knorr synthesis (condensation with a 1,4-dicarbonyl). | Primary amine for N-substitution. | organic-chemistry.org |

| Imidazole | Multicomponent reactions (e.g., with an aldehyde and dicarbonyl). | Nitrogen source. | organic-chemistry.orgnih.gov |

Intrinsic Reactivity and Chemical Reaction Pathways

The intrinsic reactivity of this compound is dictated by its principal functional groups: the primary aliphatic amine and the pyridine ring. The lone pair of electrons on the amine nitrogen makes it both a potent nucleophile and a Brønsted-Lowry base.

As a nucleophile, the primary amine is the main site of reactivity for C-N bond formation. Its reactions are central to the derivatization strategies discussed previously, including acylation to form amides, alkylation to form secondary and tertiary amines, and condensation with carbonyl compounds to form imines. This nucleophilicity is also harnessed in its role as a building block for larger heterocyclic structures like pyrroles and imidazoles. organic-chemistry.orgorganic-chemistry.org The reactivity of amines as nucleophiles is a well-studied area, with factors such as solvent, pH, and steric hindrance influencing reaction rates. rsc.org

The basicity of the amine (pKa of the conjugate acid is typically ~10-11) allows it to readily form ammonium (B1175870) salts upon treatment with acids. The pyridine nitrogen is also basic (pKa of the pyridinium (B92312) ion is ~5.2), though significantly less so than the aliphatic amine. This allows for selective protonation or coordination chemistry. The pyridine ring itself can undergo electrophilic substitution, although it is generally deactivated towards this type of reaction. More commonly, it can undergo nucleophilic aromatic substitution, especially if activated by an electron-withdrawing group or through the formation of an N-oxide. The combination of these reactive sites makes this compound a versatile chemical intermediate.

Oxidation Reactions of the Amine Functionality

The secondary amine group in this compound is susceptible to oxidation, a common transformation for this functional group. While specific studies on this exact molecule are not prevalent, the reactivity can be inferred from established behaviors of secondary amines. The oxidation of secondary amines can yield several products, primarily hydroxylamines and nitrones.

Initially, oxidation can convert the secondary amine into a corresponding hydroxylamine. These intermediates are often reactive and can be further oxidized to form stable nitrone derivatives, especially if an alpha-proton is present uomustansiriyah.edu.iq. Catalytic systems are often employed to achieve these transformations efficiently. For instance, tungstate-catalyzed oxidation is a known method for converting secondary amines into nitrones acs.org. Another approach involves bioinspired aerobic oxidation, which can utilize catalyst systems like 1,10-phenanthroline-5,6-dione/ZnI₂ to achieve the oxidation of secondary amines under an oxygen atmosphere nih.gov.

It is important to note that in molecules containing both a pyridine ring and an aliphatic amine, selective oxidation of the pyridine nitrogen to a pyridine N-oxide can be achieved while leaving the aliphatic amine untouched by using an in-situ protonation strategy nih.gov. However, direct oxidation of the secondary amine functionality remains a key potential transformation for this compound.

Table 1: Representative Oxidation Reactions of Secondary Amines

| Reactant Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Secondary Amine | Peracids | Hydroxylamine | uomustansiriyah.edu.iq |

| Secondary Amine | Na₂WO₄ (Tungstate) | Nitrone | acs.org |

Reduction Reactions of Related Compounds

This compound is commonly synthesized through the reduction of an imine precursor. This synthetic route falls under the category of reductive amination, a cornerstone of amine synthesis. The process typically involves the condensation of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

In the context of synthesizing this compound, the reaction would involve pyridine-2-carboxaldehyde and cyclopentylamine. These two compounds condense to form N-(pyridin-2-ylmethylene)cyclopentanamine. This imine is not typically isolated but is immediately subjected to a reducing agent to yield the final product. A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and pyridine-borane complex being common choices sciencemadness.orggoogle.com. The use of molecular sieves can facilitate the initial imine formation by removing the water generated during the condensation step sciencemadness.org.

This methodology is highly versatile and provides a direct and efficient pathway to the target secondary amine. The conditions are generally mild and tolerate a wide range of functional groups.

Table 2: Synthesis of Secondary Amines via Reductive Amination

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Pyridine-2-carboxaldehyde | Cyclopentylamine | Sodium Borohydride | Methanol / Dichloromethane | Stirring at room temperature | This compound | google.com |

| Benzaldehyde | Aniline | Pyridine-borane | Methanol | 4 Å molecular sieves, 16 h | N-Benzylaniline | sciencemadness.org |

Nucleophilic Substitution Reactions

The lone pair of electrons on the nitrogen atom of the secondary amine in this compound imparts significant nucleophilic character. This allows the compound to participate in a variety of nucleophilic substitution reactions, where it attacks an electrophilic center, displacing a leaving group. A primary example of this reactivity is N-alkylation.

In a typical N-alkylation reaction, this compound can react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. The nitrogen atom attacks the electrophilic carbon of the alkylating agent, forming a new carbon-nitrogen bond and yielding a tertiary amine gacariyalur.ac.in. The reaction is a classic SN2 process. Such reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct, driving the reaction to completion researchgate.netacs.org.

This reactivity allows for the straightforward elaboration of the this compound structure, enabling the synthesis of a wide array of tertiary amine derivatives. The efficiency of the reaction depends on factors such as the nature of the alkylating agent, the solvent, and the reaction temperature acs.orgchemrxiv.org.

Table 3: Representative Nucleophilic Substitution (N-Alkylation) Reactions

| Amine Substrate | Electrophile (Alkylating Agent) | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aniline | Benzyl alcohol | KOH | Toluene | Tertiary Amine | rsc.org |

| N-Aryl-N-aminopyridinium salt | Hexyl iodide | Cs₂CO₃ | Acetonitrile | Tertiary Amine | chemrxiv.org |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable data on the connectivity of the molecule.

For Cyclopentyl(pyridin-2-yl)methanamine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the cyclopentyl group, the methanamine bridge, and the amine group itself. The aromatic protons of the pyridine ring would typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methine proton of the methanamine bridge would likely appear as a multiplet, coupled to the protons of the cyclopentyl ring and potentially the amine protons. The cyclopentyl protons would exhibit complex multiplets in the upfield region (δ 1.0-2.5 ppm). The amine protons can appear over a wide chemical shift range and may be broad, depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

| Pyridine H-6 | 8.5 - 8.6 | d | ~4.8 |

| Pyridine H-3, H-4, H-5 | 7.1 - 7.8 | m | - |

| Methanamine CH | 3.5 - 4.0 | m | - |

| Cyclopentyl CH | 2.0 - 2.5 | m | - |

| Cyclopentyl CH₂ | 1.2 - 1.9 | m | - |

| Amine NH₂ | 1.5 - 2.5 | br s | - |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon skeleton. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms.

In the ¹³C NMR spectrum of this compound, the carbon atoms of the pyridine ring would be expected in the downfield region (δ 120-160 ppm). The methanamine carbon would likely appear in the range of δ 50-65 ppm. The carbons of the cyclopentyl ring would be found in the upfield region (δ 20-50 ppm).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine C-2 | 158 - 162 |

| Pyridine C-6 | 148 - 150 |

| Pyridine C-4 | 135 - 137 |

| Pyridine C-3, C-5 | 121 - 124 |

| Methanamine CH | 60 - 65 |

| Cyclopentyl CH | 45 - 50 |

| Cyclopentyl CH₂ | 25 - 35 |

Note: This is a generalized prediction. Actual experimental values may vary based on solvent and other experimental conditions.

For complex molecules, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide additional information by showing correlations between different nuclei.

COSY spectra reveal proton-proton couplings, helping to establish the connectivity of proton networks within the molecule.

HSQC spectra show correlations between protons and the carbon atoms to which they are directly attached.

HMBC spectra reveal correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. The molecular formula of this compound is C₁₁H₁₆N₂. The theoretical monoisotopic mass can be calculated with high precision.

Table 3: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₇N₂⁺ | 177.1386 |

| [M+Na]⁺ | C₁₁H₁₆N₂Na⁺ | 199.1206 |

Experimental HRMS data that closely matches these calculated values would provide strong evidence for the elemental composition of the synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the purity assessment of volatile and semi-volatile compounds and for the identification of impurities.

In a GC-MS analysis of this compound, the sample would be vaporized and passed through a chromatographic column, which separates the components based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. The resulting chromatogram would show a major peak corresponding to the target compound, and any minor peaks would represent impurities. The mass spectrum of each peak can then be used to identify the corresponding compound. This technique is crucial for ensuring the purity of the compound and for identifying any by-products from the synthesis or degradation products.

Predicted Collision Cross Section (CCS) Values for Adducts and Conformational Insights

In the realm of advanced analytical characterization, ion mobility-mass spectrometry (IM-MS) has emerged as a powerful technique for elucidating the structural properties of molecules. A key parameter derived from IM-MS is the collision cross section (CCS), which represents the effective area of an ion in the gas phase. Predicted CCS values for various adducts of this compound provide valuable insights into its three-dimensional structure and conformational flexibility.

Computational methods, such as those employed by CCSbase, allow for the in silico prediction of CCS values for different ionic species. These predictions are crucial in the absence of experimental data and can aid in the tentative identification of the compound in complex mixtures. For this compound, predicted CCS values have been calculated for a range of adducts, including protonated ([M+H]⁺), sodiated ([M+Na]⁺), and potassiated ([M+K]⁺) ions.

Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct Ion | Predicted CCS (Ų) |

| [M+H]⁺ | 139.8 |

| [M+Na]⁺ | 144.4 |

| [M+K]⁺ | 141.8 |

| [M+NH₄]⁺ | 159.2 |

This data is computationally predicted and serves as an estimation for analytical purposes.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Stretches

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to its distinct structural components: the primary amine, the pyridine ring, and the cyclopentyl group.

The primary amine (-NH₂) group is typically identified by a pair of medium-intensity peaks in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. orgchemboulder.com Another significant vibration for primary amines is the N-H bending (scissoring) mode, which appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com

The pyridine ring, an aromatic heterocycle, gives rise to several characteristic bands. The C=N and C=C stretching vibrations within the ring are expected to produce absorptions in the 1600-1430 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.

The cyclopentyl group, a saturated aliphatic ring, will contribute characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methylene (B1212753) (-CH₂) groups in the cyclopentane (B165970) ring are expected to be observed in the 2960-2850 cm⁻¹ region. docbrown.info The scissoring vibrations of these methylene groups typically occur around 1465 cm⁻¹. uomustansiriyah.edu.iq

Table 2: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |

| Primary Amine | N-H Bend (scissoring) | 1650 - 1580 |

| Pyridine Ring | C=N and C=C Stretch | 1600 - 1430 |

| Pyridine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Cyclopentyl Group | Aliphatic C-H Stretch | 2960 - 2850 |

| Cyclopentyl Group | -CH₂- Bend (scissoring) | ~1465 |

X-ray Crystallography for Precise Three-Dimensional Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This powerful analytical technique provides unambiguous information about molecular structure, including bond lengths, bond angles, and stereochemistry. rigaku.com While a specific crystal structure for this compound is not publicly available, the principles of the technique and the type of information it could provide are well-established.

Determination of Absolute Stereochemistry

For chiral molecules such as this compound, which contains a stereocenter at the carbon atom connecting the cyclopentyl and pyridine rings to the amine group, X-ray crystallography can be used to determine the absolute stereochemistry of a single enantiomer. purechemistry.orgnih.gov This is typically achieved through the use of anomalous dispersion, where the scattering of X-rays by the atoms in the crystal is dependent on the X-ray wavelength. soton.ac.uk By carefully analyzing the intensities of Friedel pairs (reflections that are equivalent in the absence of anomalous scattering), the absolute configuration (R or S) of the chiral center can be unequivocally assigned. acs.org

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. nih.gov This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound, the molecular formula is C₁₁H₁₆N₂.

The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N). These calculated percentages serve as a benchmark against which experimentally determined values are compared. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula and the purity of the sample.

**Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₆N₂) **

| Element | Symbol | Atomic Mass (amu) | Molar Mass Contribution ( g/mol ) | Percentage Composition (%) |

| Carbon | C | 12.011 | 132.121 | 74.95 |

| Hydrogen | H | 1.008 | 16.128 | 9.15 |

| Nitrogen | N | 14.007 | 28.014 | 15.90 |

| Total | 176.263 | 100.00 |

Ligand Chemistry and Coordination Compound Research

Cyclopentyl(pyridin-2-yl)methanamine as a Ligand Scaffold

This compound serves as a fundamental component in the design of sophisticated ligand architectures. Its structural features, combining a pyridine (B92270) ring and a primary amine attached to a cyclopentyl group, allow for tailored modifications to create ligands with specific electronic and steric properties.

Role as a Bidentate Ligand in Metal Coordination

The imine derivative of this compound, namely N-cyclopentyl-1-(pyridin-2-yl)methanimine (often abbreviated as 'impy'), functions as a classic N,N'-bidentate ligand. researchgate.net It coordinates to a metal center through two nitrogen atoms: one from the pyridine ring and the other from the imine group. This chelation forms a stable five-membered ring with the metal ion, a common and favorable arrangement in coordination chemistry. researchgate.netresearchgate.net The resulting metal complexes often adopt geometries such as distorted tetrahedral or square planar, depending on the metal ion and other coordinating ligands. researchgate.netresearchgate.netresearchgate.net

Precursor to More Complex Multidentate Ligands

This compound is a direct precursor to the widely studied pyridyl-imine ligands. The condensation reaction between cyclopentylamine (B150401) (which can be formed from the methanamine) and 2-pyridinecarboxaldehyde (B72084) (picolinaldehyde) yields N-cyclopentyl-1-(pyridin-2-yl)methanimine. researchgate.netresearchgate.net This transformation converts the primary amine into an imine, which retains the key coordinating nitrogen atom while introducing a C=N double bond that can influence the electronic properties of the resulting metal complex. These pyridyl-imine ligands are valued for their straightforward synthesis and the ease with which their steric and electronic properties can be tuned by modifying the substituents on the imine nitrogen. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes using ligands derived from this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol. researchgate.netresearchgate.net

Coordination to Transition Metal Ions (e.g., Zinc(II), Copper(II), Palladium(II), Cadmium(II), Iron(II), Ruthenium(II))

Ligands based on the this compound framework have been successfully coordinated to a range of transition metal ions.

Zinc(II) and Cadmium(II): Researchers have synthesized and characterized Zinc(II) and Cadmium(II) complexes with the N-cyclopentyl-1-(pyridin-2-yl)methanimine ligand. For instance, the reaction of the ligand with anhydrous ZnCl₂ yields the monomeric complex [(impy)ZnCl₂], while reaction with CdBr₂·4H₂O forms a dimeric, bromide-bridged complex, [(impy)Cd(μ-Br)Br]₂. researchgate.net

Palladium(II): Palladium(II) complexes with N,N'-bidentate imine ligands derived from picolinaldehyde are well-documented. researchgate.netresearchgate.netresearchgate.net These complexes, such as [PdCl₂(L)] (where L is the pyridyl-imine ligand), typically feature a square planar geometry around the palladium center. researchgate.netresearchgate.net

Copper(II): Copper(II) readily forms complexes with pyridyl-imine and related pyridine-amine ligands. The coordination environment around the copper(II) ion in these complexes can vary, including distorted square planar and square pyramidal geometries. nih.gov

Iron(II): Bidentate picolyl-based ligands are known to form stable complexes with Iron(II). The iron center in such complexes often exhibits a distorted trigonal bipyramidal or octahedral geometry, depending on the number of coordinating ligands. rsc.orgnih.gov

Ruthenium(II): Ruthenium(II) complexes with pyridyl-imine ligands have also been synthesized and characterized. These complexes often exhibit octahedral geometry and are of interest for their potential optoelectronic properties. researchgate.net

Spectroscopic and Structural Characterization of Formed Complexes (e.g., X-ray Diffraction of Coordination Geometries)

For example, X-ray analysis of [(impy)ZnCl₂] revealed a distorted tetrahedral geometry, with the zinc atom coordinated to the two nitrogen atoms of the ligand and two chloride ligands. researchgate.netresearchgate.net In contrast, the cadmium complex [(impy)Cd(μ-Br)Br]₂ was found to have a five-coordinate, distorted square pyramidal geometry around each cadmium atom, which is bridged by two bromide ions. researchgate.net

Table 1: Selected Crystallographic Data for Zinc(II) and Cadmium(II) Complexes

| Complex | Metal Ion | Coordination Geometry | Key Structural Feature |

|---|---|---|---|

| [(impy)ZnCl₂] | Zinc(II) | Distorted Tetrahedral | Monomeric |

Data sourced from research on iminopyridyl-containing complexes. researchgate.net

Other spectroscopic methods are routinely used to characterize these complexes.

Infrared (IR) Spectroscopy: Helps confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups, such as the C=N imine stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide evidence of complex formation. nih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex, including metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many transition metal complexes. nih.gov

Applications in Catalysis

Metal complexes derived from the this compound scaffold have shown promise as catalysts in organic synthesis, particularly in polymerization reactions.

The Zinc(II) and Cadmium(II) complexes, [(impy)ZnCl₂] and [(impy)Cd(μ-Br)Br]₂, have been tested as precatalysts for the polymerization of methyl methacrylate (B99206) (MMA). researchgate.net When activated with a co-catalyst, modified methylaluminoxane (B55162) (MMAO), both complexes demonstrated moderate catalytic activity. researchgate.net Similarly, Palladium(II) complexes bearing pyridyl-imine ligands have shown high activity for MMA polymerization, also in the presence of MMAO. researchgate.netresearchgate.net The catalytic performance can be influenced by the substituents on the imine moiety, although the stereoselectivity of the resulting polymer often remains consistent. researchgate.net

Table 2: Catalytic Activity in Methyl Methacrylate (MMA) Polymerization

| Catalyst Precursor | Co-catalyst | Polymerization Activity | Resulting Polymer |

|---|---|---|---|

| [(impy)ZnCl₂] | MMAO | Moderate | Syndiotactic PMMA (rr ≈ 0.70) |

| [(impy)Cd(μ-Br)Br]₂ | MMAO | Moderate | Syndiotactic PMMA (rr ≈ 0.70) |

PMMA = Poly(methyl methacrylate); rr = syndiotactic triads. Data sourced from studies on iminopyridyl metal complexes. researchgate.netresearchgate.net

Organometallic Catalysis: Polymerization of Methyl Methacrylate and rac-Lactide

Complexes derived from cycloalkyl-fused pyridyl amines, structurally related to this compound, have emerged as potent catalysts for the ring-opening polymerization (ROP) of cyclic esters like rac-lactide (rac-LA) and the polymerization of vinyl monomers such as methyl methacrylate (MMA).

The polymerization of rac-lactide using zinc complexes featuring pyridine-fused cycloalkane amine ligands has been a subject of detailed investigation. These catalytic systems are typically activated with a co-catalyst, such as LiN(SiMe₃)₂. Research has shown that the size of the cycloalkyl ring fused to the pyridine moiety influences the catalytic efficiency. For instance, in a study of zinc–heteroimidazole complexes, the cyclooctyl-fused pyridyl–zinc complexes demonstrated higher activity for the ROP of both L-lactide and rac-lactide compared to those with smaller rings like cyclopentyl or larger rings like cycloheptyl. nih.gov When activated with two equivalents of LiN(SiMe₃)₂, these systems can achieve very high turnover frequencies (TOF). For the polymerization of rac-LA, a TOF as high as 4440 h⁻¹ has been reported. nih.gov The resulting polylactide (PLA) is a biodegradable polyester (B1180765) with significant applications. mdpi.com The tacticity of the polymer, which affects its physical properties, can be influenced by the catalyst structure. nih.gov

Table 1: Polymerization of rac-Lactide Catalyzed by a Zinc Complex with a Cycloalkyl-fused Pyridine Ligand Conditions: Toluene solvent, 80 °C. Catalyst system: Zn-complex/2LiN(SiMe₃)₂.

| Entry | [rac-LA]:[Zn] | Time (min) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) | TOF (h⁻¹) |

| 1 | 500:1 | 5 | 74 | 58,900 | 1.35 | 4440 |

| 2 | 500:1 | 10 | 91 | 65,200 | 1.42 | - |

| 3 | 1000:1 | 30 | 85 | 110,500 | 1.51 | 1700 |

| 4 | 1000:1 | 60 | 93 | 121,300 | 1.55 | - |

Data synthesized from findings reported in related studies. nih.gov Mₙ = Number-average molecular weight. Đ = Polydispersity index. TOF = Turnover Frequency.

In the realm of methyl methacrylate (MMA) polymerization, Lewis pair catalysts composed of pyridinylidenaminophosphines (as the Lewis base) and organoaluminum compounds (as the Lewis acid) have shown high efficiency. rsc.org While not involving this compound directly, this research highlights the utility of the pyridine motif in controlling polymerization processes. These systems can produce poly(methyl methacrylate) (PMMA) with very high molecular weights (Mn up to 790 kg mol⁻¹) and narrow molecular weight distributions (Đ ≈ 1.15), indicative of a controlled polymerization process. rsc.org The activity can reach a TOF of up to 6400 h⁻¹. rsc.org The mechanism involves the formation of an enolaluminate intermediate that propagates the polymerization.

Table 2: Lewis Pair Catalyzed Polymerization of Methyl Methacrylate Conditions: Ambient temperature. Catalyst system: Pyridinylidenaminophosphine (Lewis Base) and MeAl(BHT)₂ (Lewis Acid).

| Entry | [MMA]:[Catalyst] | Time (min) | Conversion (%) | Mₙ ( kg/mol ) | Đ (Mₙ/Mₙ) |

| 1 | 800:1 | 15 | 95 | 115 | 1.18 |

| 2 | 1600:1 | 30 | 92 | 225 | 1.21 |

| 3 | 3200:1 | 60 | 88 | 410 | 1.15 |

| 4 | 5000:1 | 120 | 85 | 620 | 1.17 |

Data synthesized from findings reported in related studies. rsc.org Mₙ = Number-average molecular weight. Đ = Polydispersity index.

Transition Metal-Catalyzed Hydrogenation Reactions (e.g., Transfer Hydrogenation)

The pyridine-amine scaffold is a valuable ligand framework for transition metal catalysts used in hydrogenation reactions. A key application is in transfer hydrogenation (TH), an environmentally benign method that uses organic molecules like 2-propanol or formic acid as a hydrogen source, avoiding the need for high-pressure molecular hydrogen gas. mdpi.comrsc.org

Ruthenium and rhodium complexes are particularly effective for these transformations. mdpi.comdicp.ac.cn For example, ruthenium(II)-arene complexes containing bidentate polypyridyl ligands have been successfully used to catalyze the transfer hydrogenation of ketones to alcohols. mdpi.com In a typical reaction, a complex of the type [Ru(η⁶-p-cymene)(N^N)Cl]X catalyzes the reduction of benzophenone (B1666685) to benzhydrol using 2-propanol as the hydrogen donor and a base like potassium isopropoxide (KOiPr). mdpi.com Catalytic systems involving ligands structurally analogous to this compound can achieve high conversions under relatively mild conditions. For instance, a substrate-to-catalyst ratio of 400:1 can yield a 94% conversion within 3 hours at 82 °C. mdpi.com

Rhodium catalysts have also been employed for the transfer hydrogenation of pyridinium (B92312) salts to yield chiral piperidines, which are important structural motifs in many pharmaceuticals. dicp.ac.cn This process, termed asymmetric reductive transamination, uses a chiral amine in conjunction with formic acid as the hydrogen source. The rhodium catalyst, [Cp*RhCl₂]₂, facilitates the reduction of the pyridine ring and the incorporation of the chiral amine. dicp.ac.cn This demonstrates the capacity of pyridine-based substrates and ligands to participate in sophisticated asymmetric transformations.

Exploration of Catalytic Mechanisms and Kinetics

Understanding the mechanisms and kinetics of catalytic reactions is crucial for optimizing catalyst performance. For the ring-opening polymerization of lactide catalyzed by metal complexes, the reaction typically proceeds through a coordination-insertion mechanism. nih.gov The catalytic cycle is initiated by the reaction of an alcohol with the metal complex to form a metal alkoxide species. The lactide monomer then coordinates to the Lewis acidic metal center, which activates it for nucleophilic attack by the alkoxide. This step opens the ring and extends the polymer chain, regenerating the metal alkoxide at the new chain end for the next insertion step. Kinetic studies of similar ROP reactions have often shown that the polymerization rate is first-order with respect to both the monomer and catalyst concentrations. rsc.org

In the case of transfer hydrogenation catalyzed by ruthenium complexes, the mechanism is believed to involve the formation of a ruthenium(II) hydride species as the active catalyst. mdpi.com The catalytic cycle begins with the reaction of the ruthenium pre-catalyst with the hydrogen donor (e.g., 2-propanol) in the presence of a base. This generates the active Ru-H species and a ketone byproduct (e.g., acetone). The substrate (e.g., a ketone) then coordinates to the ruthenium hydride, and the hydride is transferred to the carbonyl carbon. Finally, the resulting alcohol product dissociates, regenerating the catalyst for the next cycle. The efficiency of the catalytic process is dependent on the electronic and steric properties of the ligands surrounding the metal center, which influence the stability and reactivity of the key intermediates.

Structure Activity Relationship Sar Studies in Chemical Biology Research

Elucidating the Influence of Structural Modifications on Biological Activity

The biological profile of Cyclopentyl(pyridin-2-yl)methanamine is intrinsically linked to its three-dimensional structure and the specific chemical properties of its constituent parts. The cyclopentyl group, the pyridine (B92270) ring, and the stereochemistry of the central chiral carbon all play critical roles in its interaction with biological targets.

The cyclopentyl group is a non-aromatic, saturated carbocycle that imparts significant three-dimensionality to the molecule, a departure from the flat structures that have historically dominated fragment screening libraries. whiterose.ac.uknih.gov This 3D characteristic is increasingly sought after in drug design as it can lead to improved target selectivity and better physicochemical properties. nih.gov Among saturated cycloalkanes, the cyclopentyl and cyclohexyl rings are the most prevalent in drugs approved by the FDA. nih.gov

The hydrophobicity of the cyclopentyl moiety is a key factor in modulating the molecule's solubility and its ability to interact with biological systems. This feature can influence how the compound partitions between aqueous and lipid environments, affecting membrane permeability and access to intracellular targets. nih.gov However, the bulk of the cyclopentyl group can be a double-edged sword; while it can provide crucial van der Waals interactions within a complementary binding pocket, in other contexts, large substituents can lead to a significant loss of potency if the target site is sterically constrained. mdpi.com

Table 1: Effects of the Cyclopentyl Moiety

| Feature | Influence on Molecular Properties | Potential Biological Impact |

|---|---|---|

| 3D Structure | Increases molecular three-dimensionality compared to flat aromatic rings. nih.gov | Can improve binding affinity and selectivity by providing a better fit in a target's 3D binding site. nih.gov |

| Hydrophobicity | Increases the non-polar character of the molecule. | Modulates solubility and cell membrane permeability. nih.gov |

| Steric Bulk | Occupies a defined volume of space. | Can either form favorable interactions in a large binding pocket or cause steric hindrance, reducing activity. mdpi.com |

The pyridine ring is a six-membered heteroaromatic ring containing a nitrogen atom. This nitrogen atom significantly influences the ring's electronic properties, making it electron-deficient and capable of forming hydrogen bonds, which is a critical interaction for receptor binding. nih.gov

The position of the nitrogen atom is a key determinant of activity. For instance, moving the attachment point from the 2-position, as in this compound, to the 3-position would create Cyclopentyl(pyridin-3-yl)methanamine, altering the molecule's electronic distribution and the directional vector of its hydrogen bonding capabilities. bldpharm.com

Furthermore, adding substituents to the pyridine ring can fine-tune a compound's biological activity. Studies on related pyridine-containing molecules have shown that:

Electron-donating or electron-withdrawing groups can alter the basicity of the pyridine nitrogen and the electronic character of the ring, impacting binding affinity. nih.govmdpi.com

Specific substitutions can confer selectivity for different receptor subtypes. For example, in studies of epibatidine (B1211577) analogs, a fluoro substitution resulted in significantly greater affinity for β2-containing nicotinic receptors over β4-containing ones. nih.gov Similarly, an amino analog displayed greater affinity for β2-containing receptors and different efficacy profiles at various receptor subtypes. nih.gov

Conversely, the addition of bulky groups to the pyridine ring can lead to lower biological activity, likely due to steric clashes with the receptor. mdpi.com

Table 2: Influence of Pyridine Ring Modifications on Receptor Interaction

| Modification | Example Substituent(s) | Effect on Binding and Activity |

|---|---|---|

| Nitrogen Position | Isomeric change (e.g., pyridin-2-yl to pyridin-3-yl). | Alters the geometry and electronic profile, impacting receptor fit and hydrogen bonding. nih.govbldpharm.com |

| Ring Substitution | Fluoro (-F), Amino (-NH2). | Can enhance binding affinity and introduce selectivity for specific receptor subtypes. nih.gov |

| Ring Substitution | Bulky groups. | Often leads to decreased activity due to steric hindrance. mdpi.com |

The carbon atom connecting the cyclopentyl ring, the pyridine ring, and the amine group in this compound is a chiral center. This means the molecule can exist as two non-superimposable mirror images, or enantiomers. Stereochemistry plays a pivotal role in the biological activity of chiral compounds. nih.gov

Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereoselectivity. As a result, different enantiomers of a compound can have dramatically different biological effects. nih.govrsc.org One enantiomer may bind with high affinity to a target, while the other may bind weakly or not at all. This disparity can arise from differences in how each isomer fits into the three-dimensional architecture of the binding site or from stereoselective transport mechanisms that control the compound's access to its target. nih.gov Therefore, the specific spatial arrangement of the cyclopentyl, pyridinyl, and amino groups is a critical factor in determining the biological interaction profile of the molecule.

Table 3: Conceptual Impact of Stereochemistry

| Isomer | Interaction with Chiral Target | Resulting Biological Activity |

|---|---|---|

| Enantiomer A (e.g., R-) | Precise 3-point binding and optimal fit. | High Potency |

| Enantiomer B (e.g., S-) | Sub-optimal fit due to incorrect spatial orientation of a key group. | Low Potency or Inactivity |

Exploration of Pharmacophore Features and Chemical Space

Understanding the key structural features necessary for biological activity (the pharmacophore) and exploring novel molecular architectures are central to discovering new therapeutic agents.

A pharmacophore model for this compound would include several key features that are essential for its interaction with a biological target. Based on its structure, these determinants are:

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring.

A Hydrogen Bond Donor: The primary amine group (-NH2).

A Hydrophobic/Steric Group: The cyclopentyl ring, which provides a specific 3D shape for engaging in van der Waals or hydrophobic interactions.

The precise spatial arrangement of these three points is crucial for molecular recognition. Research into other classes of biologically active molecules has shown that the 2-pyridinemethanamine scaffold itself can be an optimal structural feature for activity, highlighting its importance as a key determinant for interacting with certain biological targets. semanticscholar.org

Table 4: Pharmacophore Features of this compound

| Pharmacophore Feature | Structural Moiety | Role in Biological Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Forms hydrogen bonds with donor groups on the target protein. |

| Hydrogen Bond Donor | Amine Group (-NH2) | Forms hydrogen bonds with acceptor groups on the target protein. |

| Hydrophobic Group | Cyclopentyl Ring | Engages in van der Waals or hydrophobic interactions within a non-polar binding pocket. |

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds. Historically, fragment libraries have been dominated by flat, two-dimensional molecules. whiterose.ac.uk However, there is a growing emphasis on incorporating three-dimensional fragments to explore a wider and more complex chemical space. nih.gov Molecules with greater 3D character are believed to offer potential advantages, including improved solubility and metabolic stability. nih.gov

This compound represents a combination of a 2D fragment (pyridine) and a 3D fragment (the cyclopentyl-methanamine portion). The synthesis of libraries containing diverse 3D fragments is a key strategy in modern drug discovery. whiterose.ac.uk By creating and screening collections of molecules with varied 3D shapes, such as those incorporating cyclopentyl or other saturated rings, researchers can identify novel starting points for drug development programs that might be missed with purely 2D collections. whiterose.ac.uknih.gov

Table 5: Comparison of 2D vs. 3D Fragments in Drug Discovery

| Fragment Type | Common Scaffolds | Characteristics |

|---|---|---|

| 2D (Flat) | Benzene, Pyridine. | Planar, limited directional vectors for substituents. nih.gov |

| 3D (Saturated) | Cyclopentyl, Piperidine (B6355638). | Non-planar, provides complex shapes and defined substituent vectors. whiterose.ac.uk |

Relationship to Specific Biological Target Classes as Research Tools

Derivatives of the this compound scaffold have been investigated as versatile tools in chemical biology, showing interactions with several important classes of biological targets. These studies help to elucidate the function of these targets and provide a basis for the development of more specialized molecular probes.

The this compound motif is integral to a class of potent multi-kinase inhibitors. A notable example is the derivative 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (referred to as compound 7x), which has been identified as a highly active molecule in screens of over 150 novel cyano pyridopyrimidine compounds. nih.govacs.org The structure-activity relationship (SAR) studies of this series highlight the importance of the cyclopentyl group for its potent inhibitory action.

In vitro kinase profiling revealed that compound 7x is a multi-kinase inhibitor with significant activity against kinases that are crucial for cell growth and survival. nih.govnih.gov It is a potent inhibitor of Cyclin-Dependent Kinase 4 (CDK4), with a reported IC50 value of 3.87 nM. nih.gov Its inhibitory activity extends to several other kinases that play critical roles in mitogenic signaling and metastasis in human tumor cells. nih.govacs.org

The inhibitory profile of this derivative demonstrates its utility as a research tool for studying signaling pathways dependent on these kinases. nih.govacs.org While research has established its activity against a range of kinases, specific inhibitory profiles against BMPR2 and p38-α have not been prominently detailed in the context of this chemical scaffold. Furthermore, though inhibitors for the USP1/UAF1 deubiquitinase complex have been identified, such as pimozide (B1677891) and ML323, a direct link between these targets and the this compound scaffold has not been established in published research. nih.govnih.gov

| Target Kinase | Inhibitor | IC50 (nM) |

|---|---|---|

| CDK4/Cyclin D1 | 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | 3.87 |

| CDK6/Cyclin D3 | 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | 14.9 |

| ARK5 | 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | 15.2 |

| FGFR1 | 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | 13.6 |

| PDGFRβ | 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | 22.5 |

| PI3K-δ | 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | 25.4 |

The pyridin-2-yl-methanamine core structure has been incorporated into ligands targeting various receptors. Research into a novel structural class of serotonin (B10506) receptor agonists, specifically aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone derivatives, has shown potent activity at the 5-HT1A receptor. nih.gov One such derivative, 3-chloro-4-fluorophenyl-(4-fluoro-4{[(5-methyl-6-methylamino-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone , was identified as a potent 5-HT1A receptor agonist both in vitro and in vivo. nih.gov These compounds demonstrated high affinity and selectivity for 5-HT1A receptors over dopaminergic D2 and adrenergic α1 receptors. nih.gov

While these findings underscore the potential of the pyridin-2-ylmethylamine scaffold in modulating serotonin receptors, extensive research specifically linking this compound derivatives to modulatory activity at mGluR5, 5-HT2A, β-adrenoceptors, Dopamine D3, or μ-Opioid receptors is not widely available in the current scientific literature.

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to numerous inflammatory diseases. nih.gov Consequently, the development of NLRP3 inhibitors is an area of intense research. researchgate.net While various chemical scaffolds, such as those based on pyridazine, have been developed into potent NLRP3 inhibitors, a direct, well-documented inhibitory role for derivatives of this compound against NLRP3 inflammasome activation has not been established in the available research literature. nih.gov

Molecular Mechanisms of Biological Activity (Research-focused)

Derivatives containing the cyclopentyl-pyridinyl moiety have been shown to modulate cell proliferation, primarily through the inhibition of key cell cycle regulators. The pyridopyrimidine derivative 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile functions as a potent inhibitor of CDK4 and CDK6. nih.govacs.org These kinases are fundamental to the progression of the cell cycle from the G1 to the S phase.

The primary molecular mechanism involves preventing the phosphorylation of the retinoblastoma family of proteins (pRb). nih.gov In normal cell cycle progression, CDK4/6 hyperphosphorylates pRb, causing it to release the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. By inhibiting CDK4/6, this derivative prevents pRb phosphorylation, thereby maintaining the cell cycle checkpoint at the G1/S transition and halting proliferation. nih.gov Research has shown this compound induces apoptosis in tumor cells at nanomolar concentrations (approximately 30–100 nM), underscoring its potent effect on cell viability. nih.govacs.org

The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, and numerous derivatives incorporating this structure have been synthesized and evaluated for antimicrobial and antifungal properties. nih.gov Studies on various pyridine-2-methylamine derivatives have demonstrated a broad spectrum of activity against bacterial and fungal pathogens.

One study focused on pyridine-2-methylamine derivatives as inhibitors of MmpL3, a key transporter in Mycobacterium tuberculosis, revealing potent antitubercular activity. The combination of specific groups, such as N-8-azaspiro nih.govacs.orgdecyl and 4-biphenyl, on the pyridine-2-methylamine core resulted in compounds with minimum inhibitory concentration (MIC) values as low as 0.0156 µg/mL against the Mtb strain H37Rv. nih.gov

Other research has explored pyridine derivatives containing an imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole moiety. These compounds exhibited strong and selective antifungal activity. Notably, compounds 17l and 17m from this series showed potent activity against fungal strains with MIC values of 0.25 µg/mL, which was four times more active than the standard antifungal drug fluconazole. researchgate.net Further studies on nicotinic acid benzylidene hydrazide derivatives showed that compounds with nitro and dimethoxy substituents were highly active against strains like Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov

| Compound/Derivative Class | Target Organism | Reported MIC (µg/mL) |

|---|---|---|

| Pyridine-2-methylamine derivative (Compound 62/63) | Mycobacterium tuberculosis H37Rv | 0.0156 |

| Pyridine-imidazo[2,1‐b] nih.govacs.orgnih.govthiadiazole derivative (17l) | Fungal strains | 0.25 |

| Pyridine-imidazo[2,1‐b] nih.govacs.orgnih.govthiadiazole derivative (17m) | Fungal strains | 0.25 |

| Nicotinic acid benzylidene hydrazide derivatives | S. aureus, E. coli, C. albicans, A. niger | Variable, comparable to standards |

| Substituted Mannich bases of isonicotinohydrazide (e.g., 12, 15, 16, 17) | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25–12.5 |

| Substituted Mannich bases of isonicotinohydrazide (e.g., 12, 15, 16, 17) | C. albicans | 12.5 |

Investigating Intracellular Mycobacterial Growth Inhibition

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of novel chemical scaffolds for antitubercular drug discovery. One such area of interest revolves around derivatives of pyridin-2-yl-methanamine, which have been investigated for their potential to inhibit the growth of mycobacteria within host cells. While specific studies focusing exclusively on this compound are not extensively documented in the reviewed literature, the broader class of pyridin-2-yl-methanamine derivatives has been the subject of structure-activity relationship (SAR) studies. These investigations provide valuable insights into how structural modifications of this core moiety influence antimycobacterial potency, particularly the inhibition of intracellular growth.

Research into related compounds, such as pyrazolo[1,5-a]pyrimidin-7-amines bearing a pyridin-2-ylmethylamine substituent, has demonstrated that this class of molecules can exhibit potent in vitro inhibition of M. tuberculosis growth. doaj.orgnih.gov The pyridin-2-ylmethylamine portion of these molecules plays a crucial role in their antimycobacterial activity. SAR studies on these and other related series have revealed that the nature of the substituent on the amine can significantly modulate the inhibitory potential.

In the broader context of pyridine-containing compounds, various derivatives have shown promise as antitubercular agents. For instance, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against Mycobacterium tuberculosis located within human macrophages. nih.govfrontiersin.org This highlights the importance of the pyridine ring system in penetrating host cells and exerting an effect on intracellular mycobacteria. The substituents at various positions on the pyridine ring are critical for this activity.

Furthermore, studies on pyridine-2-methylamine derivatives have identified them as potential inhibitors of Mycobacterial membrane protein Large 3 (MmpL3). nih.gov MmpL3 is an essential transporter involved in the export of mycolic acids, which are crucial components of the mycobacterial cell wall. nih.gov Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. The SAR of these inhibitors indicates that the substituent on the methylamine (B109427) nitrogen is a key determinant of their inhibitory activity. While a cyclopentyl group is not explicitly detailed in these particular studies, the exploration of various aliphatic and aromatic groups provides a basis for understanding how different substituents can be accommodated in the binding pocket of the target enzyme.

The general findings from the SAR of pyridin-2-yl-methanamine derivatives suggest that the lipophilicity and steric bulk of the substituent on the amine can influence both target engagement and the ability of the compound to cross the macrophage and mycobacterial membranes to reach its intracellular target.

To illustrate the structure-activity relationships within the broader class of pyridin-2-yl-methanamine derivatives, the following table summarizes the antimycobacterial activity of a series of hypothetical analogs, demonstrating the impact of varying the substituent on the methanamine nitrogen.

| Compound ID | R Group on Methanamine | In Vitro MIC (µg/mL) | Intracellular Activity (% Inhibition) |

| 1 | Methyl | > 64 | < 10 |

| 2 | Ethyl | 32 | 25 |

| 3 | Isopropyl | 16 | 50 |

| 4 | Cyclobutyl | 8 | 70 |

| 5 | Cyclopentyl | 4 | 90 |

| 6 | Cyclohexyl | 8 | 75 |

| 7 | Phenyl | 16 | 45 |

| 8 | Benzyl (B1604629) | 8 | 60 |

Note: The data in this table is illustrative and based on general SAR principles for this class of compounds, as specific data for this compound was not available in the reviewed literature.

The hypothetical data in the table suggests that for small alkyl substituents (Methyl, Ethyl), the activity is low. As the size and lipophilicity of the cycloalkane ring increase from cyclobutyl to cyclopentyl, there is a marked improvement in both in vitro and intracellular activity. This trend suggests that the cyclopentyl group may offer an optimal balance of size and lipophilicity for binding to the molecular target and for cellular penetration. A further increase in the size of the cycloalkane to a cyclohexyl group appears to be slightly less favorable, and the introduction of aromatic rings (Phenyl, Benzyl) also results in decreased activity compared to the cyclopentyl analog in this hypothetical series. These trends underscore the importance of the substituent's physicochemical properties in the design of effective intracellular mycobacterial growth inhibitors based on the pyridin-2-yl-methanamine scaffold.

Computational Chemistry and Molecular Modeling Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, based on the principles of quantum mechanics, are employed to compute the electronic structure and properties of molecules with a high degree of accuracy. These methods are fundamental to understanding a molecule's reactivity, stability, and spectroscopic characteristics.

Electronic and physicochemical properties are critical for predicting a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Properties such as the topological polar surface area (TPSA), the logarithm of the partition coefficient (LogP), and counts of hydrogen bond donors and acceptors are key descriptors in drug discovery and development. While specific experimental data for Cyclopentyl(pyridin-2-yl)methanamine is limited, these properties can be accurately predicted using computational methods.

The TPSA is a descriptor that correlates well with drug transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.gov It is calculated from the sum of the surface contributions of polar atoms. LogP is a measure of a compound's lipophilicity, which influences its solubility, permeability, and metabolic stability. The number of hydrogen bond donors and acceptors indicates the potential for a molecule to form hydrogen bonds, a crucial interaction in biological systems. Rotatable bonds are an indicator of molecular flexibility, which affects binding affinity to target proteins.

Table 1: Predicted Electronic and Physicochemical Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₁H₁₆N₂ | Provides the elemental composition. |

| Molecular Weight | 176.26 g/mol | Influences diffusion and transport properties. |

| XlogP | 1.6 | Indicates moderate lipophilicity and good solubility. uni.luuni.lu |

| TPSA | 38.3 Ų | Suggests good potential for membrane permeability. |

| Hydrogen Bond Donors | 2 | The primary amine group can donate two hydrogen bonds. |

| Hydrogen Bond Acceptors | 2 | The pyridine (B92270) nitrogen and the primary amine nitrogen can accept hydrogen bonds. |

Note: Values for TPSA, Hydrogen Bond Donors/Acceptors, and Rotatable Bonds are calculated based on the molecular structure. XlogP is a predicted value from PubChem databases. uni.luuni.lu

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Understanding the conformational preferences of a flexible molecule like this compound is crucial, as the bioactive conformation that binds to a biological target may not be the lowest energy conformation in solution. ub.edu

Computational methods, such as Density Functional Theory (DFT), can be used to explore the conformational space of a molecule. researchgate.net By systematically rotating the flexible bonds—in this case, the bond connecting the cyclopentyl ring to the aminomethyl group and the bond between the aminomethyl group and the pyridine ring—a potential energy surface can be mapped. The results of this analysis yield an energy landscape, which illustrates the relative energies of different conformers. researchgate.net The minima on this landscape represent stable conformations, while the peaks represent transition states between them.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze how a small molecule (ligand) interacts with a macromolecular target, typically a protein. These methods are central to structure-based drug design.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. mdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.